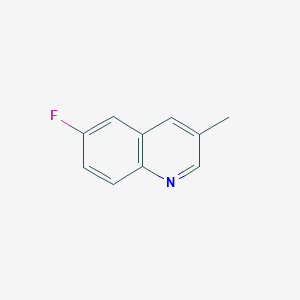

6-Fluoro-3-methylquinoline

Vue d'ensemble

Description

6-Fluoro-3-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are common in the industrial synthesis of fluorinated quinolines .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-3-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Anticancer Properties

6-Fluoro-3-methylquinoline has been identified as a promising candidate in the development of new antibacterial and anticancer agents. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains and cancer cell lines. For instance, derivatives with specific substitutions have shown Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like streptomycin and antitubercular drugs like isoniazid .

Case Study: Antitubercular Activity

A study evaluated several derivatives of this compound for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results revealed that certain compounds demonstrated significant antibacterial effects, with MIC values as low as 6.68 μM, indicating their potential as effective treatments for tuberculosis .

Material Science

Organic Semiconductors and LEDs

In material science, this compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Biological Studies

Biochemical Probes

The compound serves as a valuable probe in biochemical assays to study enzyme activities and interactions. Its ability to selectively bind to certain biological targets enhances its utility in research focused on enzyme inhibition and molecular interactions.

Industrial Applications

Synthesis of Agrochemicals and Dyes

this compound is also employed in the production of agrochemicals and dyes, showcasing its versatility beyond medicinal applications. The compound's chemical structure allows for modifications that can lead to various functional products used in agriculture and textile industries.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Development of antibacterial and anticancer agents | MIC values as low as 6.68 μM against M. tuberculosis |

| Material Science | Use in organic semiconductors and LEDs | Enhances electronic properties for optoelectronics |

| Biological Studies | Probes for studying enzyme activities | Selective binding to biological targets |

| Industrial Applications | Synthesis of agrochemicals and dyes | Versatile use in agriculture and textiles |

Mécanisme D'action

The mechanism of action of 6-Fluoro-3-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparaison Avec Des Composés Similaires

- 5-Fluoroquinoline

- 6-Methoxyquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

Comparison: 6-Fluoro-3-methylquinoline is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This specific substitution pattern can result in different biological activities and chemical reactivities compared to other fluorinated quinolines. For example, 5-fluoroquinoline and 8-fluoroquinoline may exhibit different pharmacokinetic properties and enzyme inhibition profiles .

Activité Biologique

6-Fluoro-3-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the fluorine atom at position 6 and a methyl group at position 3 influences its chemical reactivity and biological interactions. The molecular formula is C_10H_8FN, with a molecular weight of approximately 175.18 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in cellular processes. For example, studies on related compounds indicate that they can inhibit carbonic anhydrases (CAs), which play essential roles in pH regulation and fluid balance in cells .

- DNA Interaction : Some quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes. This action is particularly relevant in the context of anticancer activity.

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that quinolines can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells under specific conditions.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:

- A study evaluating a series of halogenated quinolines found that compounds with fluorine substitutions exhibited enhanced antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values as low as 0.03 μM .

- In another investigation into antimalarial activity, synthetic quinolines demonstrated micromolar potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting the potential for developing new antimalarial agents from this chemical class .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| This compound | Antiproliferative against cancer cells | <1 |

| 4-Amino-6-fluoroquinoline | Antimicrobial; inhibits CA I and II | 0.083 - 9.091 |

| 7-Fluoroquinoline | Antibacterial; primarily focused on Gram-positive | Varies by strain |

| 8-Methoxy-4-(diethylamino)quinoline | Antimalarial; effective against P. falciparum | <0.5 |

Propriétés

IUPAC Name |

6-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNYSGFNNRTXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577435 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137595-46-1 | |

| Record name | 6-Fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.